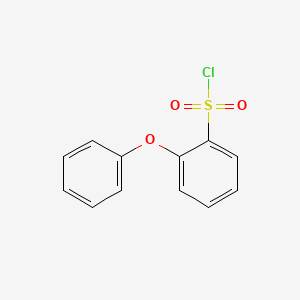

2-phenoxybenzenesulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBATEXBHGBONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397074 | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-85-9 | |

| Record name | 2-Phenoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Phenoxybenzenesulfonyl Chloride in Medicinal Chemistry

[1]

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 2688-85-9) is a specialized organosulfur reagent used primarily as a building block in the synthesis of sulfonamides and sulfonylureas.[1] Unlike its more common para-substituted isomer (4-phenoxybenzenesulfonyl chloride), the ortho-isomer offers unique steric properties and conformational restrictions that are valuable in designing bioactive molecules with high specificity for protein binding pockets.

This compound serves as a "privileged scaffold" donor, introducing the diphenyl ether motif—a structure known to improve lipophilicity and metabolic stability in drug candidates targeting inflammatory pathways (e.g., COX-2, mPGES-1) and metabolic enzymes (e.g., ATP-citrate lyase).

Chemical Property Table[1][3][4]

| Property | Data |

| CAS Number | 2688-85-9 |

| IUPAC Name | 2-Phenoxybenzene-1-sulfonyl chloride |

| Molecular Formula | C₁₂H₉ClO₃S |

| Molecular Weight | 268.72 g/mol |

| Appearance | Off-white crystalline powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Storage Conditions | 2–8 °C (Refrigerate), under inert atmosphere (Argon/Nitrogen) |

| Physical State | Solid (Low melting point range, typically < 100 °C) |

Part 2: Synthesis & Preparation Strategies[2][6][7]

The Ortho-Selectivity Challenge

A critical distinction in the chemistry of phenoxybenzenesulfonyl chlorides is the method of preparation. Direct chlorosulfonation of diphenyl ether (using chlorosulfonic acid) is highly regioselective for the para-position (4-isomer) due to the steric bulk of the phenoxy group and electronic directing effects. Consequently, This compound cannot be efficiently synthesized via direct sulfonation.

Validated Synthetic Route: The Meerwein Reaction

To access the ortho-isomer with high purity, the synthesis typically proceeds via the Meerwein Sulfonyl Chloride Synthesis starting from 2-phenoxyaniline. This pathway ensures regiochemical integrity.

Workflow Logic:

-

Precursor: Start with 2-phenoxyaniline.

-

Diazotization: Convert the amine to a diazonium salt using sodium nitrite (

) and hydrochloric acid ( -

Chlorosulfonylation: React the diazonium intermediate with sulfur dioxide (

) in the presence of a copper(II) chloride (

Figure 1: The Meerwein route avoids para-substitution by utilizing the position-specific amino group of the starting material.

Part 3: Reactivity & Mechanistic Insights

Nucleophilic Substitution Mechanism

This compound reacts via a Nucleophilic Acyl Substitution mechanism (specifically at the sulfur center). The reaction with primary or secondary amines yields sulfonamides.

Steric Considerations: The bulky phenoxy group at the ortho position creates significant steric hindrance around the sulfonyl sulfur.

-

Kinetic Effect: Reaction rates with nucleophiles may be slower compared to the para isomer.

-

Conformational Effect: The product sulfonamide often adopts a twisted conformation where the two phenyl rings are non-coplanar. This "locked" conformation can be exploited to fit into hydrophobic pockets of enzymes (e.g., MMPs or kinases) that require specific dihedral angles.

Figure 2: General mechanism for sulfonamide formation. The transition state is sterically crowded in the 2-phenoxy derivative.

Part 4: Experimental Protocol

Standard Procedure for Sulfonamide Coupling

This protocol is optimized for sterically hindered sulfonyl chlorides, utilizing a non-nucleophilic base to scavenge the generated acid.

Reagents:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to

using an ice bath. Add This compound (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.-

Note: Slow addition controls the exotherm and prevents side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) under nitrogen.

-

Monitoring: Check reaction progress via TLC (typically 2–4 hours). If the reaction is sluggish due to steric hindrance, refluxing in THF may be required.

-

-

Workup:

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization (Ethanol/Water).

Part 5: Medicinal Chemistry Applications[2][9][10][11][12]

The 2-phenoxybenzenesulfonyl moiety is a valuable pharmacophore in drug discovery.

-

Metabolic Stability: The diphenyl ether linkage is generally resistant to rapid metabolic cleavage, extending the half-life of the drug.

-

Lipophilicity Modulation: The phenoxy group significantly increases the LogP of the molecule, which can improve membrane permeability for intracellular targets.

-

Target Classes:

-

Anti-inflammatory Agents: Sulfonamides derived from this scaffold have shown activity against mPGES-1 (Prostaglandin E synthase-1), a key target for inflammation and pain.

-

Metabolic Disorders: Structurally related 2-hydroxy-N-arylbenzenesulfonamides are inhibitors of ATP-citrate lyase (ACL) , offering potential in treating dyslipidemia.[3]

-

Protease Inhibitors: The bulky ortho-substituent can occupy the S1 or S2 pockets of proteases, providing selectivity over related enzymes.

-

Part 6: Safety & Handling

-

Corrosivity: this compound reacts violently with water and moisture to form hydrochloric acid and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[4][5]

-

PPE: Always wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.

-

Storage: Store in a tightly sealed container at 2–8 °C. Moisture contamination will degrade the reagent, indicated by a sharp acidic smell (HCl gas).

References

-

Chem-Impex International. "[(2-Phenoxy)benzene]sulfonyl chloride Product Data." Chem-Impex Catalog. Accessed 2024.[6] Link

-

National Institutes of Health (NIH). "PubChem Compound Summary: this compound (CID 3834057)." PubChem. Link

-

Li, J. J., et al. "2-Hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 11, 2007, pp. 3208-3211.[3] Link

-

Bartzatt, R., et al. "The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines."[7] ResearchGate. Link

-

Organic Syntheses. "Preparation of Sulfonyl Chlorides via the Meerwein Reaction." Org.[8] Syn. Coll. Vol. 1, p. 504. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylbenzothiazoles featuring heteroaryl sulfonamide end-capping substructures as developable mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to 2-Phenoxybenzenesulfonyl Chloride: Safety, Reactivity, and Handling

Introduction: A Versatile Reagent in Modern Synthesis

2-Phenoxybenzenesulfonyl chloride (CAS 2688-85-9) is an organosulfur compound of significant interest to researchers in drug development and medicinal chemistry.[1] As a member of the sulfonyl chloride family, its utility lies in its capacity to act as a versatile building block for introducing the 2-phenoxybenzenesulfonyl moiety into a range of molecules.[1] This functional group is integral to the synthesis of various sulfonamides and sulfonylureas, classes of compounds extensively explored for their therapeutic potential, including anti-diabetic and anti-inflammatory applications.[1]

The reactivity of the sulfonyl chloride group with nucleophiles, such as amines and alcohols, allows for the construction of complex molecular architectures, which is a pivotal aspect of drug discovery.[1] However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety, handling, and reactivity of this compound, designed for the laboratory professional.

Hazard Identification and Core Safety Profile

This compound is a hazardous substance that demands careful handling.[2] The primary dangers are its corrosivity and high reactivity, particularly with water.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its hazards.

| Hazard Class | GHS Hazard Statement | Signal Word |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[2] | Danger |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[2] | Danger |

Table 1: GHS Hazard Classification for this compound.

The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Inhalation can lead to chemical burns in the respiratory tract, potentially causing pulmonary edema and severe respiratory disturbances.[3] Ingestion results in severe burns to the gastrointestinal tract and may be harmful.[3][4] Direct contact with eyes can cause severe burns and potentially irreversible damage.[4]

Physicochemical and Reactivity Data

Understanding the physical properties and chemical reactivity of this compound is fundamental to its safe use.

| Property | Value | Source |

| CAS Number | 2688-85-9 | [5] |

| Molecular Formula | C₁₂H₉ClO₃S | [5] |

| Molecular Weight | 268.72 g/mol | [5] |

| Appearance | Off-white crystalline powder | [5] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | [2] |

| Storage Temperature | 0-8 °C, Inert atmosphere | [2][5] |

| Solubility | Reacts with water.[6] Soluble in organic solvents.[6] |

Table 2: Physicochemical Properties of this compound.

The Critical Hazard: Water Reactivity and Hydrolysis

The most immediate and significant reactivity hazard associated with this compound is its violent reaction with water.[3] This is a characteristic feature of most sulfonyl chlorides. The reaction is a hydrolysis that proceeds via a bimolecular nucleophilic substitution mechanism.[7] Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. This exothermic reaction produces 2-phenoxybenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8]

The generation of HCl gas in a closed container can lead to a dangerous pressure buildup.[3] Furthermore, the resulting acidic mixture is highly corrosive. The causality is clear: the presence of moisture, even atmospheric humidity, can lead to the degradation of the compound and the creation of a corrosive and hazardous environment. Therefore, all handling and storage must be performed under strictly anhydrous conditions.[9]

Synthetic Utility: Reaction with Amines

The primary synthetic application of this compound is its reaction with primary and secondary amines to form sulfonamides.[10][11] This reaction is mechanistically similar to hydrolysis, with the amine acting as the nucleophile.[11]

This transformation is fundamental in pharmaceutical synthesis.[1] The resulting sulfonamide group often imparts desirable pharmacological properties to a molecule. The choice to use a sulfonyl chloride like this one is driven by the efficiency and predictability of this reaction for creating stable S-N bonds.[12]

Safe Handling and Storage Protocols

A self-validating safety system for handling this compound is built on the principle of complete isolation from moisture and incompatible materials.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to control exposure to dust and potential HCl vapors.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[13] For tasks with a higher risk of splashing, an impervious apron and additional protective clothing should be used.[3] Contaminated clothing must be removed immediately and laundered before reuse.[13]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors.

Storage Requirements

Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.

-

Container: Store in the original, tightly closed container.[5][9]

-

Atmosphere: Keep in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[2][5]

-

Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, bases (including amines), and alcohols.[3][4]

-

Location: Use a designated corrosives storage cabinet.[3]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[3] A safety shower should be used if available.[14] Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[3] Ingestion of a corrosive material can cause perforation of the digestive tract.[13]

Accidental Release Measures

In the event of a spill, follow a pre-planned emergency procedure.

-

Evacuation and Isolation: Evacuate non-essential personnel from the area and establish a safe perimeter.[4]

-

Ventilation: Ensure adequate ventilation, but avoid introducing moisture.

-

Containment: For a solid spill, carefully sweep up the material using non-sparking tools and place it into a dry, labeled container for disposal.[14] Avoid generating dust.[14] For a larger spill, it may be possible to neutralize with a dilute alkaline solution like soda ash, but this should only be done by trained personnel due to the reactive nature of the compound.[3]

-

Decontamination: Clean the spill area thoroughly, but do not use water for initial cleanup.[3]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of the chemical in its original container if possible. Do not mix with other waste streams.[8] Uncleaned containers should be treated as hazardous waste.[8] Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a powerful reagent for the synthesis of biologically relevant molecules. Its utility is directly linked to its high reactivity, which also defines its hazard profile. A thorough understanding of its violent reaction with water, its corrosivity, and the appropriate engineering controls and PPE is not merely a matter of compliance but a prerequisite for safe and successful research. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound.

References

-

Pi Chemicals System. (n.d.). 2-Methoxy-benzenesulfonyl chloride. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 29). Benzenesulfonyl chloride. Retrieved February 7, 2026, from [Link]

-

New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved February 7, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, October 23). Phenacyl chloride. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 7, 2026, from [Link]

-

OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved February 7, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved February 7, 2026, from [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved February 7, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-phenoxybenzenesulfonyl Chloride. Retrieved February 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2688-85-9|2-Phenoxybenzene sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

The Versatility of 2-Phenoxybenzenesulfonyl Chloride: A Technical Guide for Researchers

Introduction: Unveiling a Key Synthetic Building Block

2-Phenoxybenzenesulfonyl chloride stands as a pivotal reagent in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules with significant biological and material properties. Its unique structure, featuring a phenoxy group at the ortho position to the sulfonyl chloride, imparts distinct reactivity and steric influence, making it a valuable tool for chemists in drug discovery, agrochemical development, and polymer science. This technical guide provides an in-depth exploration of the applications of this compound, grounded in established scientific literature and practical insights to empower researchers in leveraging its full potential.

The reactivity of this compound is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The presence of the phenoxy group can influence the electronic properties of the sulfonyl chloride and introduce specific steric constraints, which can be strategically exploited to achieve desired selectivity in complex syntheses.[2]

Core Application: The Synthesis of Sulfonamides

The formation of the sulfonamide bond is arguably the most prominent application of this compound. The resulting 2-phenoxybenzenesulfonamide moiety serves as a crucial pharmacophore in a variety of therapeutic agents and as a key structural element in functional materials.

Mechanistic Rationale: A Nucleophilic Substitution Pathway

The reaction between this compound and an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

The choice of base and solvent is critical for optimizing reaction outcomes. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions of the sulfonyl chloride with the solvent. The selection of the base should be made considering the reactivity of the amine and the desired reaction kinetics.

Caption: General workflow for the synthesis of 2-phenoxybenzenesulfonamides.

General Experimental Protocol for Sulfonamide Synthesis

The following protocol provides a generalized, yet robust, procedure for the synthesis of sulfonamides using this compound. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Pyridine, Triethylamine)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Applications in Drug Discovery and Development

The 2-phenoxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications.

Anti-Diabetic Agents: The Sulfonylurea Class

This compound is a key building block for the synthesis of sulfonylurea derivatives, a class of drugs widely used in the management of type 2 diabetes.[2] These compounds act by stimulating the release of insulin from pancreatic β-cells. The synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate.[3] While specific examples directly employing this compound in the synthesis of marketed drugs are not readily found in introductory literature, its structural similarity to components of drugs like glibenclamide suggests its utility in the exploration of novel sulfonylurea-based anti-diabetic agents.[4][5][6]

Caption: Synthetic pathway to sulfonylurea derivatives.

Anti-Inflammatory and Other Bioactive Compounds

The sulfonamide moiety is also a well-established pharmacophore in the design of anti-inflammatory drugs and other bioactive molecules. The ability of this compound to readily form this linkage makes it a valuable reagent in the synthesis of compound libraries for screening against various biological targets.[7] For instance, sulfonamides derived from substituted anilines have been shown to exhibit antibacterial activity against organisms such as S. aureus.[8]

Applications in Material Science

The reactivity of this compound extends beyond the synthesis of small molecules into the realm of polymer chemistry.

Monomer for High-Performance Polymers

This compound can be utilized as a monomer or a modifying agent in the synthesis of specialty polymers. The introduction of the bulky and relatively rigid 2-phenoxybenzenesulfonyl group into a polymer backbone can significantly influence its physical properties, such as thermal stability, solubility, and mechanical strength.[9] For example, it can be envisioned to react with diols to form polysulfonates, a class of thermoplastics known for their high performance.

Other Synthetic Applications

Agrochemicals

The sulfonamide and sulfonylurea functionalities are prevalent in a number of herbicides and other agrochemicals. This compound serves as a potential starting material for the synthesis of novel agrochemical candidates, leveraging the well-established biological activity of these chemical classes.

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists. Its primary utility lies in the straightforward and high-yielding synthesis of sulfonamides, a critical functional group in both medicinal chemistry and material science. The ability to readily introduce the 2-phenoxybenzenesulfonamide scaffold allows for the exploration of novel compounds with potential applications as anti-diabetic, anti-inflammatory, and antimicrobial agents. Furthermore, its role as a monomer opens avenues for the development of high-performance polymers with tailored properties. This guide has provided a comprehensive overview of the core applications, grounded in mechanistic understanding and practical protocols, to facilitate the effective utilization of this compound in research and development.

References

- Preparation method of substituted benzene sulfonyl chloride. (2014). Google Patents.

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). PubMed. Retrieved from [Link]

-

Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Synthesis of sulfonylureas using phenoxy carbonyl chloride to activate sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

- The synthetic method of 2-phenoxymethanesulfonanilide. (2012). Google Patents.

-

Chapter 2: General Methods for preparing Polymers. (2023). Retrieved from [Link]

-

Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats. (n.d.). PubMed. Retrieved from [Link]

-

Polymer Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 2: General Methods for preparing Polymers. (2023). Retrieved from [Link]

-

Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (n.d.). Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. Retrieved from [Link]

-

Second-Generation Ordered Polymers. (n.d.). ResearchGate. Retrieved from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Preparation and property of 2-acrylamide-2-methylpropanesulfonic acid/acrylamide/sodium styrene sulfonate as fluid loss agent for oil well cement. (2012). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

The Versatility of 2-Phenoxybenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-phenoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis. It serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and diverse applications. The guide covers its utility in the formation of sulfonamides, its role as a protecting group for amines, and the nuances of its reactivity compared to other sulfonylating agents. Detailed experimental protocols, mechanistic discussions, and comparative data are presented to empower scientists in leveraging this reagent for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of the 2-Phenoxybenzenesulfonyl Moiety

In the landscape of organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds. Among the diverse array of sulfonylating agents, this compound emerges as a reagent of significant interest. Its unique structural feature, the phenoxy group ortho to the sulfonyl chloride, imparts distinct physicochemical properties and reactivity patterns that can be strategically exploited in complex synthetic endeavors.

This guide will navigate the multifaceted applications of this compound, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its synthetic utility. We will delve into its role as a key building block in medicinal chemistry, agrochemicals, and polymer science, with a particular focus on the practical aspects of its use in the laboratory.[1]

Physicochemical Properties and Handling

This compound is an off-white crystalline powder with a molecular weight of 268.72 g/mol .[1] Proper handling and storage are crucial for maintaining its reactivity.

| Property | Value | Reference |

| CAS Number | 2688-85-9 | [1] |

| Molecular Formula | C₁₂H₉ClO₃S | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Safety Precautions: Like other sulfonyl chlorides, this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Core Application: Synthesis of Sulfonamides

The most prevalent application of this compound is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[2] The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Mechanism

The formation of a sulfonamide from this compound and a primary or secondary amine is a classic nucleophilic acyl-type substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction for the synthesis of N-substituted-2-phenoxybenzenesulfonamides.

Detailed Experimental Protocol: Synthesis of a Model N-Aryl-2-phenoxybenzenesulfonamide

This protocol provides a step-by-step method for the synthesis of a representative N-aryl-2-phenoxybenzenesulfonamide, adapted from procedures for related sulfonyl chlorides.[4]

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.2 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl-2-phenoxybenzenesulfonamide.

The 2-Phenoxybenzenesulfonyl Group in Amine Protection

The strategic use of protecting groups is fundamental to the synthesis of complex molecules.[5] The 2-phenoxybenzenesulfonyl group can serve as a robust protecting group for primary and secondary amines, offering a balance of stability and eventual cleavage under specific conditions.

Installation of the Protecting Group

The installation of the 2-phenoxybenzenesulfonyl protecting group follows the same general procedure as sulfonamide synthesis described in Section 3.2. The resulting sulfonamide is generally a stable, crystalline solid, which facilitates purification.

Stability Profile

The 2-phenoxybenzenesulfonamide is stable to a wide range of reaction conditions, a desirable characteristic for a protecting group. Its stability can be compared to other common sulfonyl protecting groups.

| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |

| Tosyl (Ts) | High | High | Strong acid (HBr/AcOH), dissolving metals (Na/NH₃) |

| Nosyl (Ns) | High | Labile | Thiolates (e.g., thiophenol/K₂CO₃) |

| 2-Phenoxybenzenesulfonyl | High | High | Reductive cleavage (e.g., low-valent titanium) |

This table provides a general comparison; specific substrate and reaction conditions can influence stability.

Deprotection Strategies: Unveiling the Amine

The cleavage of the robust sulfonamide bond is a critical step in a protection strategy. While specific protocols for the deprotection of the 2-phenoxybenzenesulfonyl group are not extensively documented, methods for the cleavage of related aryl sulfonamides can be applied.

Reductive desulfonylation is a powerful method for cleaving sulfonamide bonds.[6] Reagents such as low-valent titanium, generated in situ from TiCl₃ and an alkali metal, have been shown to cleave N-tosyl bonds under mild conditions.[7] This method is attractive due to its potential for functional group tolerance.

Caption: Proposed reductive cleavage of a 2-phenoxybenzenesulfonamide.

Experimental Insight: The reaction with low-valent titanium typically involves stirring the sulfonamide with the pre-formed reagent in an inert solvent like THF at room temperature. The progress is monitored by TLC, and upon completion, the reaction is quenched with water and worked up to isolate the free amine.

While less explored for this specific group, other methods for sulfonamide cleavage could be investigated, including:

-

Photolytic Cleavage: Irradiation with UV light has been shown to cleave sulfonamide bonds, although this method can sometimes lead to side reactions.[8]

-

Electrochemical Cleavage: Electrochemical methods offer a mild and controlled approach to cleave sulfonimide bonds to yield sulfonamides, suggesting potential for sulfonamide cleavage as well.[9]

Synthesis of this compound

The accessibility of the starting material is a key consideration for its widespread use. This compound can be synthesized from readily available precursors.

From Diphenyl Ether

A common method involves the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[10] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the para-substituted product often being major. The ortho-isomer, this compound, can be separated by chromatographic methods.

Caption: Synthesis of this compound from diphenyl ether.

Comparative Reactivity and Strategic Considerations

The choice of a sulfonylating agent is a critical decision in synthetic planning. The reactivity of this compound can be modulated by the electronic and steric effects of the phenoxy group. While direct quantitative comparisons with other sulfonyl chlorides are sparse in the literature, some general principles apply. The electron-withdrawing nature of the phenoxy group is expected to be less pronounced than that of a nitro group (as in nosyl chloride), suggesting a reactivity intermediate between benzenesulfonyl chloride and nitro-substituted analogs.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to readily form stable sulfonamides makes it a key building block for the synthesis of biologically active molecules. Furthermore, its potential as a protecting group for amines, coupled with emerging deprotection strategies, opens new avenues for its application in complex, multi-step syntheses.

Future research in this area could focus on the development of more specific and milder deprotection protocols for the 2-phenoxybenzenesulfonyl group, which would significantly enhance its utility as a protecting group. Additionally, a systematic study of its reactivity profile in comparison to other sulfonylating agents would provide a valuable dataset for rational synthetic design. As the demand for novel and complex molecular architectures continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.

References

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. (2020, October 31). Retrieved from [Link]

-

Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (2024, January 10). Retrieved from [Link]

-

A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents - Organic Chemistry Portal. Retrieved from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Retrieved from [Link]

-

Photolytic cleavage of sulfonamide bonds - PubMed. Retrieved from [Link]

- CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents.

-

Some Phenoxybenzenesulfonyl Chlorides and Related Compounds - ConnectSci. (1979, February 1). Retrieved from [Link]

-

Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Protective Groups - Organic Chemistry Portal. Retrieved from [Link]

- Preparation method of substituted benzene sulfonyl chloride - Google Patents.

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. (2020, October 31). Retrieved from [Link]

-

Cleavage of sulfonamides with phenyldimethylsilyllithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Reductive desulfonylation - Wikipedia. Retrieved from [Link]

-

Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC - NIH. (2018, January 3). Retrieved from [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022, April 5). Retrieved from [Link]

- EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents.

-

Cleavage of Phenyl Ethers: Videos & Practice Problems - Pearson. (2024, August 13). Retrieved from [Link]

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. Retrieved from [Link]

-

Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF - ResearchGate. Retrieved from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Retrieved from [Link]

-

Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides - ACS Publications. Retrieved from [Link]

-

Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cleavage of sulfonamides with phenyldimethylsilyllithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenoxybenzenesulfonamides via Reaction with Primary Amines

Introduction: The Strategic Importance of the 2-Phenoxybenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the efficacy of numerous therapeutic agents. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, allow it to serve as a versatile bioisostere for amides, contributing to improved metabolic stability and binding affinity.[1][2] Within this chemical class, the 2-phenoxybenzenesulfonamide moiety stands out as a privileged scaffold. This structural motif is a key component in various biologically active compounds, finding application in the development of anti-inflammatory, anti-diabetic, and other therapeutic agents.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the reaction of 2-phenoxybenzenesulfonyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and discuss critical considerations for safety, troubleshooting, and product characterization, enabling teams to efficiently and reliably synthesize these valuable compounds.

Pillar 1: Mechanistic Insights & Causality

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction is generally robust and high-yielding.[4][5]

The Core Reaction Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting sulfonamide is protonated. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[6][7] This step is crucial as it prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.

The overall reaction can be summarized as follows:

Logical Relationship: Reaction Mechanism

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Pillar 2: Self-Validating Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of N-substituted 2-phenoxybenzenesulfonamides. It incorporates in-process checks to ensure reaction completion and purity.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Standard Chemical Supplier | Highly reactive with water. Handle under inert atmosphere. |

| Primary Amine (R-NH₂) | ≥98% | Standard Chemical Supplier | Structure will vary based on target molecule. |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Ensure solvent is dry to prevent hydrolysis of sulfonyl chloride. |

| Triethylamine (Et₃N) or Pyridine | Reagent Grade | Standard Chemical Supplier | Acts as an HCl scavenger. |

| 1 M Hydrochloric Acid (HCl) | Aqueous | N/A | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For work-up. |

| Brine (Saturated NaCl) | Aqueous | N/A | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | For drying organic layer. |

| Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet | N/A | Standard Lab Supplier | Ensure glassware is oven-dried before use. |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a two-necked, round-bottom flask (oven-dried) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side-product formation.

-

-

Reaction Monitoring (Self-Validation):

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexane. The consumption of the primary amine starting material indicates reaction completion.

-

-

Aqueous Work-up:

-

Once the reaction is complete, quench the mixture by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel if the product is an oil or if impurities are difficult to remove.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.

-

Visualization: Experimental Workflow

Caption: Standard workflow for 2-phenoxybenzenesulfonamide synthesis.

Pillar 3: Safety, Troubleshooting, and Authoritative Grounding

Safety & Handling

-

This compound: This reagent is corrosive and reacts violently with water, liberating toxic gas.[8] It causes severe skin burns and eye damage.[9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Keep the reagent away from water and moisture.[8]

-

Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable and have strong, irritating odors. Handle all chemicals in a fume hood.

-

General Precautions: Avoid inhalation, ingestion, and skin contact with all reagents.[12] Ensure an eyewash station and safety shower are readily accessible.[11]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Primary amine is not nucleophilic enough. 3. Inactive reagents. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. For less reactive amines, consider increasing reaction temperature or using a more forcing base like DBU. 3. Check the quality and age of the reagents. |

| Multiple Products on TLC | 1. Reaction is not complete. 2. Side reactions due to excess heat. 3. Impure starting materials. | 1. Allow the reaction to stir for a longer duration. 2. Maintain strict temperature control, especially during addition. 3. Verify the purity of starting materials before beginning. |

| Product Difficult to Purify | 1. Product is an oil. 2. Impurities have similar polarity to the product. | 1. Use flash column chromatography for purification. 2. Optimize the solvent system for chromatography to achieve better separation. Consider recrystallization from a different solvent system. |

Conclusion

The reaction between this compound and primary amines is a highly efficient and dependable method for synthesizing the 2-phenoxybenzenesulfonamide scaffold. This structural motif continues to be of high interest in drug discovery and medicinal chemistry.[2][3] By understanding the core mechanism, adhering to a validated protocol, and prioritizing safety, researchers can successfully leverage this reaction to generate novel compounds for further investigation. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this important synthetic transformation.

References

-

Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Source: ResearchGate URL: [Link]

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

- Title: The synthetic method of 2-phenoxymethanesulfonanilide Source: Google Patents URL

-

Title: Synthesis of 8-aminophenazine-2-sulfonamide 53 by oxidative cyclization Source: ResearchGate URL: [Link]

-

Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Amine Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists Source: PubMed URL: [Link]

-

Title: N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Source: ResearchGate URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: National Institutes of Health (NIH) URL: [Link]

- Title: Method for preparing 2-phenylbenzimidazole Source: Google Patents URL

-

Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL: [Link]

-

Title: 23.9: Amines as Nucleophiles Source: Chemistry LibreTexts URL: [Link]

-

Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

-

Title: Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction Source: MDPI URL: [Link]

-

Title: Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides Source: ResearchGate URL: [Link]

-

Title: Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Source: ResearchGate URL: [Link]

-

Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 URL: [Link]

-

Title: Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% Source: Cole-Parmer URL: [Link]

-

Title: Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids Source: PubMed URL: [Link]

-

Title: acyl chlorides with ammonia or primary amines Source: Chemguide URL: [Link]

-

Title: Traditional sulfonamide synthesis using amine and sulfonyl chloride. Source: ResearchGate URL: [Link]

-

Title: preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Source: Organic Syntheses Procedure URL: [Link]

Sources

- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: High-Fidelity Sulfonylation using 2-Phenoxybenzenesulfonyl Chloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-Phenoxybenzenesulfonyl chloride (CAS: 2688-85-9) is a privileged structural motif in medicinal chemistry, often serving as a key pharmacophore in Matrix Metalloproteinase (MMP) inhibitors and various receptor antagonists.[1] Unlike simple benzenesulfonyl chlorides, the 2-phenoxy substituent introduces two critical variables:

-

Steric Hindrance: The ortho-phenoxy group creates a steric blockade around the electrophilic sulfur center, potentially retarding nucleophilic attack.

-

Lipophilicity: The diphenyl ether moiety significantly increases the logP of the final construct, necessitating specific solvent choices during workup and purification.

This guide provides two validated protocols designed to overcome these challenges, ensuring high yield and purity while minimizing common side reactions like hydrolysis and bis-sulfonylation.

Mechanistic Insight & Reaction Logic

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2][3] While often simplified as an

Critical Factors for Success:

-

The "Ortho" Effect: Contrary to intuition, ortho-substituents can sometimes accelerate substitution via "steric compression," destabilizing the ground state. However, for the bulky phenoxy group, steric shielding of the sulfur atom is the dominant factor. Implication: Reaction times may need to be extended compared to para-substituted analogs.

-

The Base Role: The base (e.g., Pyridine, TEA) serves two roles: it neutralizes the HCl byproduct and can act as a nucleophilic catalyst (in the case of DMAP/Pyridine) by forming a reactive sulfonyl-ammonium intermediate.

Visualization: Reaction Workflow

The following diagram outlines the logical flow for selecting the correct protocol and the mechanistic pathway.

Caption: Decision matrix for protocol selection based on amine solubility, leading to a unified mechanistic pathway.

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard)

Best for: Primary and secondary organic amines soluble in DCM/THF.

Reagents:

-

This compound (1.1 – 1.2 equiv)[1]

-

Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and solvent co-factor, preventing precipitation of the amine salt.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

-

Causality: Rapid addition can lead to local heating and bis-sulfonylation (formation of R-N(SO2Ar)2), especially with primary amines.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane).[1]

-

Quench: Once complete, dilute with DCM and wash sequentially with:

-

1M HCl (2x) – Critical to remove pyridine and unreacted amine.[1]

-

Sat. NaHCO3 (1x) – Removes residual acid and hydrolyzed sulfonyl chloride.

-

Brine (1x).

-

-

Isolation: Dry over MgSO4, filter, and concentrate.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, HCl salts of amines, or highly polar substrates.

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the Amine and Base in Water.[1]

-

Solvent Mix: Add an equal volume of THF. Ensure the mixture is homogenous or a fine emulsion.

-

Cooling: Cool to 0°C.

-

Reagent Addition: Add This compound (dissolved in minimal THF) dropwise.

-

pH Control: Monitor pH. If it drops below 8, add small aliquots of base.[1] Reasoning: The amine must remain unprotonated to act as a nucleophile.

-

Reaction: Stir vigorously at RT overnight.

-

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous layer to pH ~2 with 1M HCl (precipitates the sulfonamide if it contains a carboxylic acid).

-

Extract with EtOAc.[1]

-

Data Presentation & Troubleshooting

Stoichiometry & Reagent Table

| Component | Equiv (Prot A) | Equiv (Prot B) | Role | Critical Note |

| Amine | 1.0 | 1.0 | Nucleophile | Limiting reagent.[1][2] |

| Sulfonyl Cl | 1.1 - 1.2 | 1.2 - 1.5 | Electrophile | Excess accounts for hydrolysis.[1] |

| Base | 3.0 (Pyridine) | 2.5 (Na2CO3) | HCl Scavenger | Must maintain basic pH (>8).[1] |

| DMAP | 0.1 (Optional) | N/A | Catalyst | Use for sterically hindered amines.[1] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Prot A). Increase equivalents of chloride (Prot B). |

| Bis-sulfonylation | Excess Reagent / High Temp | Add sulfonyl chloride slower and strictly at 0°C .[1][4] |

| Unreacted Amine | Steric Hindrance (Ortho-phenoxy) | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (DCM) or switch to 1,2-DCE (80°C). |

| Pyridine Smell | Incomplete Workup | Wash organic layer thoroughly with CuSO4 solution (forms complex with pyridine) or 1M HCl.[1] |

References

-

BenchChem. (2025).[1][4][2][3][6] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from (General sulfonylation methodology adapted for substituted benzenes).[1]

-

Organic Chemistry Portal. (2008).[1] Mild and General Method for the Synthesis of Sulfonamides. Synthesis 2008, 311-312.[1][7] Retrieved from [1]

-

Majid, M. et al. (2020).[1] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration by ortho-Alkyl Groups. PubMed Central.[1] Retrieved from (Mechanistic insight into ortho-substitution effects).[1]

-

Common Organic Chemistry. (2023). Amine to Amide/Sulfonamide - Common Conditions. Retrieved from

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

Application Note: Enhancing HPLC Analysis of Nucleophilic Compounds using 2-Phenoxybenzenesulfonyl Chloride as a Pre-Column Derivatization Reagent

Abstract

This document provides a comprehensive guide for the use of 2-phenoxybenzenesulfonyl chloride as a pre-column derivatization reagent for the sensitive and reliable quantification of primary and secondary amines, phenols, and other nucleophilic compounds via High-Performance Liquid Chromatography (HPLC). Many critical analytes in pharmaceutical and biological matrices lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or fluorescence challenging at low concentrations.[1] Derivatization with this compound introduces a strongly UV-absorbing moiety to the analyte, significantly enhancing detection sensitivity.[1] This application note details the underlying chemical principles, provides step-by-step experimental protocols for derivatization and subsequent HPLC analysis, offers troubleshooting guidance, and outlines method validation strategies.

Introduction: The Rationale for Derivatization

In modern chromatographic analysis, derivatization is a key sample preparation technique used to chemically modify an analyte to improve its analytical performance.[2] For HPLC, the primary objectives of derivatization are:

-

Enhancing Detectability: Introducing a chromophoric or fluorophoric tag to molecules that do not absorb UV-Vis light or fluoresce.[1]

-

Improving Chromatographic Separation: Altering the polarity and retention characteristics of analytes to achieve better resolution from interfering matrix components.

-

Increasing Stability: Converting unstable analytes into more robust derivatives for analysis.[3]

This compound is a highly reactive reagent that quantitatively reacts with nucleophilic functional groups such as primary and secondary amines, and phenols under mild conditions. The resulting sulfonamide or sulfonate ester derivatives are stable and possess a strong UV absorbance due to the phenyl and phenoxy groups in the reagent's structure, enabling low-level detection. This makes it an excellent choice for applications in drug development, clinical diagnostics, and environmental monitoring where target analytes are often present at trace levels.

Principles of Derivatization with this compound

The core of the derivatization process is a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by a nucleophilic group on the analyte molecule (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide).

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution pathway. In an alkaline environment (typically a borate buffer or in the presence of a tertiary amine catalyst), the amine is deprotonated, increasing its nucleophilicity. Similarly, a phenol is converted to the more reactive phenoxide ion. This potent nucleophile then attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide or sulfonate ester bond. The presence of a base is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.[4]

Caption: General reaction scheme for derivatization.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for sample derivatization and subsequent HPLC analysis. These protocols should be optimized for specific analytes and matrices.

Reagents and Materials

-

Analyte Standard/Sample: Dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Derivatization Reagent: this compound solution (e.g., 10 mg/mL in anhydrous acetonitrile). Prepare fresh daily to avoid hydrolysis.

-

Buffer: 0.1 M Sodium Borate Buffer (pH 9.5).

-

Quenching Solution: 2 M HCl or 5% (v/v) formic acid in water.

-

Extraction Solvent: Ethyl acetate or methyl tert-butyl ether (MTBE).

-

HPLC Grade Solvents: Acetonitrile and water.

-

Filtration: 0.22 µm or 0.45 µm syringe filters.

Derivatization Protocol for Primary/Secondary Amines

This protocol is a robust starting point for the derivatization of aliphatic and aromatic amines.

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the sample or standard solution.

-

Buffering: Add 200 µL of 0.1 M Sodium Borate Buffer (pH 9.5) and vortex for 10 seconds. The alkaline pH is critical for ensuring the amine is in its more reactive, deprotonated state.

-

Reagent Addition: Add 200 µL of the 10 mg/mL this compound solution in acetonitrile. The excess of the derivatizing agent ensures the reaction goes to completion.

-

Reaction Incubation: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes in a water bath or heating block. Elevated temperature accelerates the reaction rate.

-

Reaction Termination: Cool the mixture to room temperature and add 100 µL of the quenching solution (e.g., 2 M HCl) to stop the reaction by hydrolyzing the excess sulfonyl chloride.[5]

-

Extraction (Optional but Recommended): Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases. The derivative, being more non-polar, will partition into the organic layer, which helps in cleaning up the sample by removing polar interferences.

-

Final Preparation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

HPLC Analysis Protocol

The increased hydrophobicity of the derivatized analyte makes it well-suited for reversed-phase chromatography.

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 230-240 nm (scan for the absorbance maximum of the specific derivative).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

This generic gradient is a good starting point. For optimal separation, the gradient slope and initial/final conditions should be adjusted based on the specific analyte and sample matrix.

Caption: Experimental workflow from sample preparation to analysis.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the reliability of any analytical method.[6] The protocol described must be validated according to established guidelines to demonstrate its fitness for purpose.[7][8]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis; no interfering peaks at the retention time of the analyte in blank samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99.[9][10] |

| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Recovery typically between 80-120%.[7] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% for repeatability; ≤ 3% for intermediate precision.[7][9] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, temperature. |

| Stability | The stability of the analyte in the sample matrix and the stability of the derivatized product under defined storage conditions. | Analyte response should be within ±5% of the initial value over the tested period.[8] |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Peak Area for Analyte | 1. Inactive derivatization reagent (hydrolyzed).2. Incorrect pH of the reaction mixture.3. Analyte degradation. | 1. Prepare fresh reagent solution daily.2. Verify the pH of the borate buffer.3. Check sample stability; store samples appropriately. |

| Multiple or Broad Peaks | 1. Incomplete reaction or side reactions.2. Excess reagent not fully quenched or removed.3. Poor chromatographic conditions. | 1. Optimize reaction time, temperature, or reagent concentration.2. Ensure sufficient quenching reagent is added; optimize extraction step.3. Adjust mobile phase gradient; check column health. |

| High Background Noise | 1. Contaminated solvents or reagents.2. Detector lamp aging. | 1. Use high-purity HPLC grade solvents.2. Replace the detector lamp if necessary. |

| Poor Reproducibility | 1. Inconsistent sample/reagent pipetting.2. Fluctuation in reaction temperature.3. Instability of the derivative. | 1. Use calibrated pipettes; consider using an internal standard.2. Ensure consistent heating using a calibrated water bath or block.3. Analyze samples immediately after preparation or perform stability studies. |

Conclusion